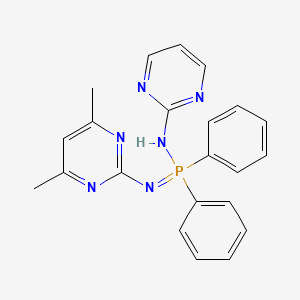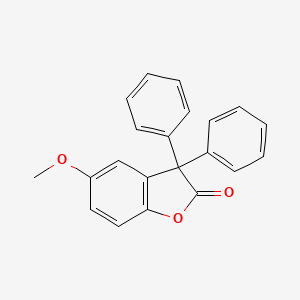![molecular formula C18H28N2O6P2 B4329268 tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate)](/img/structure/B4329268.png)
tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate)
説明
Tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) is a chemical compound that has been widely used in scientific research for several years. It is a potent inhibitor of glutamate receptor-mediated excitatory synaptic transmission and has been shown to have neuroprotective effects in various models of neuronal injury.
作用機序
Tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) is a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor and prevents the binding of glutamate, which is the primary excitatory neurotransmitter in the brain. By inhibiting glutamate receptor-mediated synaptic transmission, the compound reduces the excitotoxicity that can occur in neurological disorders. Additionally, the compound has been shown to modulate the activity of NMDA receptors, which are also involved in excitatory synaptic transmission.
Biochemical and Physiological Effects:
Tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) has been shown to have several biochemical and physiological effects. It reduces the release of glutamate from presynaptic terminals, which reduces the excitotoxicity that can occur in neurological disorders. The compound also reduces the influx of calcium ions into neurons, which can lead to cell death. Additionally, tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) has been shown to increase the expression of neurotrophic factors, which promote neuronal survival and growth.
実験室実験の利点と制限
Tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) has several advantages for lab experiments. It is a potent and selective inhibitor of glutamate receptor-mediated synaptic transmission, which allows researchers to study the role of glutamate receptors in neurological disorders. The compound has also been shown to have neuroprotective effects in various models of neuronal injury, which makes it a valuable tool for studying the mechanisms underlying neuroprotection. However, one limitation of tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) is that it can have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate). One area of research is to investigate the potential therapeutic applications of the compound in neurological disorders. Another area of research is to explore the mechanisms underlying the neuroprotective effects of tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) and to identify other compounds that have similar effects. Additionally, researchers can investigate the off-target effects of the compound on other ion channels and develop more selective inhibitors of glutamate receptors. Finally, future research can focus on the development of new methods for synthesizing tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) and other related compounds.
科学的研究の応用
Tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) has been extensively used in scientific research to study the role of glutamate receptors in various neurological disorders. It has been shown to have neuroprotective effects in models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been used to investigate the mechanisms underlying synaptic plasticity and long-term potentiation, which are important processes in learning and memory.
特性
IUPAC Name |
2,3-bis(diethoxyphosphorylmethyl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6P2/c1-5-23-27(21,24-6-2)13-17-18(14-28(22,25-7-3)26-8-4)20-16-12-10-9-11-15(16)19-17/h9-12H,5-8,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJGGCUOOMVDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=NC2=CC=CC=C2N=C1CP(=O)(OCC)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethyl (2,3-quinoxalinediyldi-methylene)diphosphonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



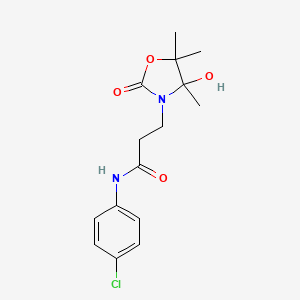
![4-[2-(acetylamino)-3-oxobutyl]phenyl {[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetate](/img/structure/B4329201.png)
![4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol](/img/structure/B4329205.png)
![8-[4-(2-methoxyethyl)phenyl]-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329207.png)
![8-[4-(3-hydroxypropyl)phenyl]-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329219.png)
![8-[4-(4-hydroxybutyl)phenyl]-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329221.png)
![3-[(triphenylphosphoranylidene)amino]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B4329224.png)


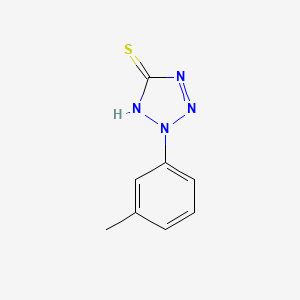
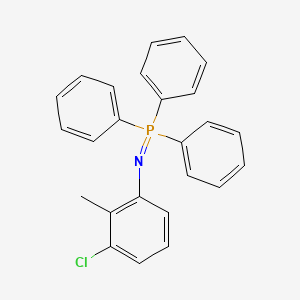
![diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate](/img/structure/B4329282.png)
